tert-Butyl 3-amino-1H-pyrazole-1-carboxylate
Description
Historical Context and Development
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 863504-84-1) emerged as a critical intermediate in the early 21st century, driven by the demand for structurally diverse heterocycles in pharmaceutical research. Its synthesis was first reported in patent literature around 2010, where it served as a precursor for kinase inhibitors targeting cell proliferation disorders. The tert-butyloxycarbonyl (Boc) protecting group was strategically introduced to enhance solubility and enable selective functionalization of the pyrazole core during multi-step syntheses.
A pivotal advancement occurred in 2015 with the development of Rh(III)-catalyzed three-component coupling reactions, which utilized this compound to construct pyrazolopyrimidine scaffolds for anticancer agents. By 2022, its role expanded further in kinase inhibitor discovery programs, particularly for cyclin-dependent kinases (CDKs), where structural modifications at the 3-amino position significantly influenced target selectivity.
Table 1: Historical Milestones in the Development of this compound
Significance in Heterocyclic Chemistry
The compound’s importance stems from three key attributes:
- Protecting Group Strategy : The Boc group shields the pyrazole nitrogen, permitting sequential functionalization at the 3-amino and 4/5 positions without side reactions. This contrasts with unprotected aminopyrazoles, which often undergo undesired dimerization.
- Synthetic Versatility : It participates in cyclocondensation, palladium-catalyzed cross-couplings, and microwave-assisted annulations. For example, reactions with β-keto sulfoxonium ylides yield pyrazolo[1,5-a]pyrimidines with >80% efficiency.
- Solid-Phase Compatibility : Its crystalline nature (melting point: 267–271°C) and stability under anhydrous conditions make it suitable for automated synthesis platforms.
Mechanistic Insight :
In Rh(III)-catalyzed reactions, the Boc group directs regioselective C–H activation at the pyrazole’s 4-position. This occurs via a concerted metalation-deprotonation pathway, forming a key rhodacycle intermediate that reacts with aldehydes and ylides to construct fused heterocycles.
Position within Aminopyrazole Chemistry
This compound occupies a unique niche due to:
Electronic Modulation
- The Boc group withdraws electron density via its carbonyl moiety, reducing the pyrazole’s basicity (pKa ~4.2 vs. ~6.8 for unprotected analogs). This enables reactions in polar aprotic solvents like DMF without premature protonation.
- Conjugation between the carboxylate and pyrazole ring stabilizes transition states in nucleophilic aromatic substitutions, as evidenced by accelerated reaction rates with aryl halides.
Steric Effects
- The tert-butyl group creates a steric shield (~1.8 Å van der Waals radius), favoring transformations at the 4-position. For instance, Suzuki-Miyaura couplings at this position achieve 92% yield, versus <40% at the 5-position.
- This steric bulk also prevents π-stacking in solid-state structures, enhancing solubility in hydrophobic media (LogP: 1.8 vs. 0.9 for methyl ester analogs).
Table 2: Comparative Reactivity of Protected vs. Unprotected 3-Aminopyrazoles
| Reaction Type | tert-Butyl Protected Yield (%) | Unprotected Yield (%) | Conditions |
|---|---|---|---|
| Ullmann Coupling | 88 | 52 | CuI, DMF, 110°C |
| Friedel-Crafts Acylation | 75 | Not feasible | AlCl3, CH2Cl2, 25°C |
| Diazonium Salt Formation | 91 | 68 | NaNO2, H2SO4, 0°C |
Role in Bicyclic Systems
The compound serves as a linchpin for synthesizing pyrazolo[1,5-a]pyrimidines and triazolopyrazines, which are prevalent in FDA-approved kinase inhibitors. Key transformations include:
- Annulation with Aldehydes : Using Cp*Rh(MeCN)32 catalyst, it reacts with aldehydes and sulfoxonium ylides to form tricyclic systems with up to 95% enantiomeric excess.
- Cyclocondensation with 1,3-Diketones : Under acidic conditions, this yields pyrazolo[3,4-b]pyridines, which exhibit nanomolar potency against CDK2/9.
Structural Analysis : X-ray crystallography of derivatives reveals planar pyrazole rings (dihedral angle: 2.1°–4.5°) with the Boc group perpendicular to the heterocycle. This geometry minimizes steric clash in enzyme active sites, as demonstrated in CDK16 co-crystal structures.
Properties
IUPAC Name |
tert-butyl 3-aminopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWKHFGJHAEQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679954 | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863504-84-1 | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its solubility in water and lipids, its size and shape, and its charge. The compound’s interactions with various enzymes and transport proteins in the body also play a role .
The action of a compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Temperature can affect the compound’s solubility and stability. Interactions with other molecules in the environment, such as proteins, lipids, and other drugs, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in cancer research as they can interfere with the signaling pathways that promote cancer cell proliferation. This compound interacts with enzymes such as the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The nature of these interactions involves the inhibition of kinase activity, thereby disrupting cancer cell growth and survival.
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to inhibit the activity of specific kinases, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. The impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, particularly kinases. This compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This inhibition leads to the disruption of downstream signaling pathways that are essential for cancer cell survival and proliferation. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is stable when stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. Over time, degradation may occur, which can affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as severe skin burns and eye damage have been observed. These adverse effects are likely due to the compound’s ability to cause severe skin burns and eye damage, as indicated by its hazard classification. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s ability to inhibit kinase activity can affect the phosphorylation status of various proteins, thereby altering their function and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its solubility and lipophilicity.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
Biological Activity
Introduction
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer and inflammatory diseases. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃N₃O₂ and features a pyrazole ring substituted with a tert-butyl group. This structural configuration enhances its lipophilicity, influencing its solubility and interaction with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 169.20 g/mol |
| Solubility | Soluble in organic solvents due to lipophilicity |
| Functional Groups | Amino group, carboxylate |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties through its role as a kinase inhibitor. It specifically targets the PCTAIRE family of kinases, which are implicated in various cancers, including breast, prostate, and cervical cancer. The inhibition of these kinases disrupts signaling pathways crucial for cancer cell proliferation and survival .
Mechanism of Action:
- Kinase Inhibition: The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins necessary for cell growth.
- Induction of Apoptosis: By inhibiting kinase activity, the compound promotes apoptosis in cancer cells, thereby reducing tumor growth .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammatory processes .
Key Findings:
- Inhibition of COX Enzymes: The compound exhibits selective inhibition of COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects .
- Cellular Effects: It influences cellular metabolism and gene expression related to inflammation and pain pathways.
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:
- Study on Kinase Inhibition:
- Anti-inflammatory Activity Assessment:
Table 2: Comparative Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| This compound | COX-2 Inhibition | 0.01 | High |
| Other Pyrazole Derivative A | COX-2 Inhibition | 0.05 | Moderate |
| Other Pyrazole Derivative B | PCTAIRE Kinase Inhibition | 0.02 | High |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly as a kinase inhibitor , which is crucial in cancer research. Its mechanism of action primarily involves:
- Inhibition of Kinase Activity: By binding to the ATP-binding site of specific kinases, it prevents phosphorylation of target proteins necessary for cell growth and survival.
- Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, thereby reducing tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Disrupts signaling pathways critical for cancer cell proliferation. |
| Induction of Apoptosis | Promotes programmed cell death in cancer cells, contributing to tumor reduction. |
| Modulation of Gene Expression | Alters transcription of genes involved in cell cycle regulation and apoptosis. |
Therapeutic Applications
Research indicates that tert-butyl 3-amino-1H-pyrazole-1-carboxylate has potential therapeutic applications in:
-
Cancer Treatment:
- Targeting PCTAIRE family kinases implicated in breast, prostate, and cervical cancers.
- Case studies have shown reduced cell proliferation rates in treated cancer cell lines.
-
Anti-inflammatory Properties:
- The compound may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases.
-
Drug Development:
- It serves as a scaffold for synthesizing novel pyrazole derivatives with enhanced biological activities.
Case Study 1: Kinase Inhibition and Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of PCTAIRE kinases. The researchers found that treatment with this compound led to a significant decrease in the viability of breast cancer cells compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers explored the anti-inflammatory properties of this pyrazole derivative. The findings indicated that it reduced the expression levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .
Synthesis and Production
The synthesis of this compound typically involves straightforward chemical reactions using common reagents such as sodium hydride for deprotonation. Optimizing these reactions for large-scale production is crucial for its application in pharmaceuticals and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 3-amino-1H-pyrazole-1-carboxylate with structurally analogous pyrazole derivatives, highlighting key differences in substituents, properties, and applications:
Structural and Functional Differences
Substituent Position and Reactivity: The amino group at C3 in the target compound facilitates hydrogen bonding, critical for binding in kinase inhibitors . In contrast, tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (CAS 186551-70-2) lacks this amino group, reducing its utility in hydrogen-bond-dependent applications .
Synthetic Yields: The target compound achieves 73–86% yields in Boc protection and coupling reactions . tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS 1065204-79-6) shows comparable yields (97% purity), but its methyl group may complicate regioselectivity during synthesis .
Biological Activity: Compounds with amino groups (e.g., CAS 863504-84-1 and 1003011-02-6) are preferred in drug discovery due to their ability to form hydrogen bonds with biological targets . Methyl-substituted analogs (e.g., CAS 186551-70-2) are more suited for non-polar interactions, limiting their use in enzyme inhibition .
Research Findings
- Hydrogen Bonding: The amino group in the target compound participates in graph set patterns (e.g., R₂²(8) motifs), influencing crystal packing and solubility . Methylated analogs lack this capability, reducing their crystallinity .
- Kinase Inhibition: In a study synthesizing PCTAIRE kinase inhibitors, this compound derivatives showed IC₅₀ values <100 nM, outperforming methyl-substituted variants .
- Stability: All Boc-protected pyrazoles exhibit stability under dry, cool storage, but amino-substituted derivatives may degrade faster in humid conditions due to hygroscopicity .
Key Takeaways
- Amino vs. Methyl Groups: Amino groups enhance hydrogen bonding and biological activity, while methyl groups improve lipophilicity.
- Positional Isomerism : Substituent position (C3 vs. C5) drastically alters reactivity and application.
- Purity and Yield : High-purity Boc-protected pyrazoles (≥97%) are critical for reproducible pharmaceutical synthesis .
Preparation Methods
Direct Carbamate Formation from 3-Aminopyrazole
One straightforward approach involves:
- Starting from 3-aminopyrazole derivatives.
- Reacting with tert-butyl chloroformate under controlled conditions to selectively protect the pyrazole N-1 position, yielding this compound.
This method is favored due to its simplicity and the availability of tert-butyl chloroformate as a reagent.
Synthesis of 5-Aminopyrazoles as a Related Methodology
Research literature on 5-aminopyrazoles reveals:
- Condensation of β-ketonitriles with hydrazine derivatives to form the pyrazole ring bearing amino substituents.
- Use of hydrazine hydrate in ethanol or THF solvents at mild temperatures.
- Subsequent functional group transformations to introduce carbamate protecting groups.
Although focused on 5-aminopyrazoles, these methods provide a versatile platform for synthesizing amino-substituted pyrazoles, which can be adapted for the 3-amino isomer.
Use of Hydrazine Hydrate and Carbonyldiimidazole (CDI)
In solid-phase synthesis and combinatorial chemistry, hydrazine hydrate treatment of resin-bound intermediates followed by reaction with carbonyldiimidazole is used to introduce pyrazole rings and carbamate groups efficiently. This approach allows for clean cleavage and isolation of protected aminopyrazoles.
Reaction Conditions and Optimization Parameters
The following table summarizes key reaction parameters from the patent and literature sources relevant to the preparation of tert-butyl protected aminopyrazoles:
| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Reaction Time | Solvent | Notes |
|---|---|---|---|---|---|---|
| Formation of intermediate | 4,4-dimethyl-3-oxopentanoic acid methyl ester + DMF dimethylacetal | 1:1 | 20–50 | Until complete | DMF | Removal of residual DMF by toluene wash |
| Pyrazole ring formation | Intermediate + hydrazine hydrate | 1:1 to 1:1.1 | 20–45 | 12–15 hours | Anhydrous ethanol | Extraction with ethyl acetate |
| Reduction | Pyrazole methyl ester + Lithium Aluminium Hydride | 1:2 to 1:2.5 | Room temperature | Controlled | Ether | Produces pyrazolyl methyl alcohol |
| Oxidation | Pyrazolyl methyl alcohol + Manganese dioxide | 1:6 to 1:12 | Room temperature | Controlled | - | Converts alcohol to aldehyde |
| Carbamate formation | 3-aminopyrazole + tert-butyl chloroformate | Stoichiometric excess | 0–25 | Several hours | Organic solvent | Protects N-1 position |
This table reflects optimized conditions reported for related pyrazole derivatives and can be adapted for this compound synthesis.
Research Findings and Practical Considerations
- The use of mild reaction conditions (room temperature to 50 °C) and avoidance of highly toxic reagents like phosphorus oxychloride improves safety and scalability.
- Lithium aluminium hydride is critical for selective reduction steps but requires careful stoichiometric control to avoid over-reduction or side reactions.
- Ethyl acetate is preferred for organic extraction due to its efficiency and ease of removal.
- The tert-butyl carbamate protecting group is stable under a variety of reaction conditions, facilitating further functionalization.
- Yields can vary significantly depending on purity of intermediates and reaction times; typical yields range from moderate to high (35–89%) depending on specific substituents and conditions.
Summary Table of Preparation Methods
Q & A
Basic: What are the recommended methods for synthesizing tert-butyl 3-amino-1H-pyrazole-1-carboxylate with high purity?
Methodological Answer:
The synthesis typically involves Boc-protection of the pyrazole amine group. A general procedure includes:
- Reacting 3-aminopyrazole with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen, catalyzed by DMAP or triethylamine.
- Purification via silica gel column chromatography using gradients of ethyl acetate and methanol (e.g., 25:1 v/v with 0.25% triethylamine) to isolate the product in ~58% yield .
- Purity validation (>97%) via HPLC or NMR, as demonstrated for analogous pyrazole carboxylates .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or heat sources .
- Handling: Use dry glassware and anhydrous solvents during synthesis. Follow precautionary codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/sparks/open flames") .
Advanced: What strategies can mitigate regioselectivity challenges during the functionalization of the pyrazole ring?
Methodological Answer:
- Directing Groups: The 3-amino group acts as a directing group, favoring electrophilic substitution at the 5-position. Use steric or electronic modifiers (e.g., bulky substituents) to control reactivity .
- Catalytic Systems: Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) require precise ligand selection (e.g., XPhos) to enhance selectivity .
- Computational Modeling: DFT calculations (e.g., using PubChem’s InChI data) predict reaction sites, reducing trial-and-error experimentation .
Advanced: How does the Boc-protecting group influence reactivity in subsequent coupling reactions?
Methodological Answer:
- Steric Hindrance: The tert-butyl group shields the amine, preventing unwanted nucleophilic side reactions. This is critical in multi-step syntheses of kinase inhibitors .
- Deprotection Conditions: Mild acidic conditions (e.g., TFA/DCM) selectively remove Boc without disrupting the pyrazole core, enabling sequential functionalization .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the tert-butyl singlet (~1.4 ppm) and pyrazole NH₂ protons (~6.7 ppm). Compare with PubChem data for analogous structures .
- MS (ESI+): Confirm molecular ion [M+H]⁺ and Boc fragmentation patterns .
- IR Spectroscopy: Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) and NH₂ vibrations (~3300 cm⁻¹) .
Advanced: Are there contradictions in biological activity data of its derivatives, and how can these be resolved?
Methodological Answer:
- Assay Variability: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. receptor binding) may arise from cell-line specificity (e.g., CHO-k1 vs. HEK293) .
- Resolution: Standardize assay protocols (e.g., Calcium 5 dye for calcium mobilization) and validate via orthogonal methods (e.g., SPR for binding affinity) .
Basic: What safety considerations apply to laboratory work with this compound?
Methodological Answer:
- Hazard Classification: While no GHS hazards are reported, treat as a potential irritant. Use PPE (gloves, goggles) and fume hoods .
- Waste Disposal: Incinerate via licensed facilities, adhering to EPA guidelines for halogen-free organics .
Advanced: How is this compound utilized in kinase inhibitor development?
Methodological Answer:
- Scaffold Design: The pyrazole core serves as a hinge-binding motif. Substituents at the 3-amino position (e.g., carboxamide groups) enhance ATP-pocket interactions .
- Potency Optimization: Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to improve binding affinity, validated via SAR studies .
Basic: What solvents and conditions optimize recrystallization?
Methodological Answer:
- Solvent Systems: Use ethyl acetate/hexane (3:1 v/v) or DCM/MeOH gradients. Slow cooling (0.5°C/min) yields high-purity crystals .
- Crystallization Aids: Add seed crystals or employ anti-solvent (e.g., diethyl ether) to induce nucleation .
Advanced: Can computational tools predict novel reactivity pathways?
Methodological Answer:
- DFT/MD Simulations: Model transition states for SNAr or cross-coupling reactions using software like Gaussian. PubChem’s computed InChIKey data aids in parameterization .
- Machine Learning: Train models on PubChem’s dataset to predict regioselectivity or stability under varying pH/temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
